

In-Depth Technical Guide to 2-Methoxy-D3-benzaldehyde

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Compound of Interest

Compound Name: 2-Methoxy-D3-benzaldehyde

Cat. No.: B154609

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methoxy-D3-benzaldehyde** (also known as 2-(trideuteriomethoxy)benzaldehyde), a stable isotope-labeled aromatic aldehyde. This document details its chemical properties, molecular weight, and applications, with a focus on its role in synthetic chemistry and drug development.

Core Compound Data and Properties

2-Methoxy-D3-benzaldehyde is the deuterated analog of 2-methoxybenzaldehyde (o-anisaldehyde). The incorporation of three deuterium atoms in the methoxy group makes it a valuable tool for use as an internal standard in quantitative mass spectrometry analyses or as a tracer in metabolic studies. Its chemical behavior is nearly identical to its non-deuterated counterpart, but its increased mass is easily distinguishable by mass-sensitive detectors.

Quantitative Data Summary

The following table summarizes the key quantitative data for **2-Methoxy-D3-benzaldehyde** and its non-labeled analog for comparison.

Property	2-Methoxy-D3-benzaldehyde	2-Methoxybenzaldehyde (for comparison)
IUPAC Name	2-(trideuteriomethoxy)benzaldehyde[1][2]	2-methoxybenzaldehyde[3]
Synonyms	2-(Methoxy-d3)benzaldehyde	o-Anisaldehyde
CAS Number	56248-49-8[1][4]	135-02-4
Molecular Formula	C ₈ H ₅ D ₃ O ₂	C ₈ H ₈ O ₂
Molecular Weight	139.17 g/mol	136.15 g/mol
Accurate Mass	139.0713 Da	136.0524 Da
Appearance	-	Light yellow solid or liquid
Melting Point	Not available	34-40 °C
Storage	2-8°C for long-term storage	Room Temperature

Applications in Research and Drug Development

The primary utility of **2-Methoxy-D3-benzaldehyde** stems from its isotopic labeling. It serves as an ideal internal standard for the quantification of 2-methoxybenzaldehyde or related analytes in complex matrices.

Beyond its use as a standard, it is employed as a labeled building block in chemical synthesis. Its non-deuterated analog, 2-methoxybenzaldehyde, is a known precursor in the synthesis of various pharmaceutical agents. By using the deuterated form, researchers can introduce a stable isotopic label into potential drug candidates. This is particularly useful for:

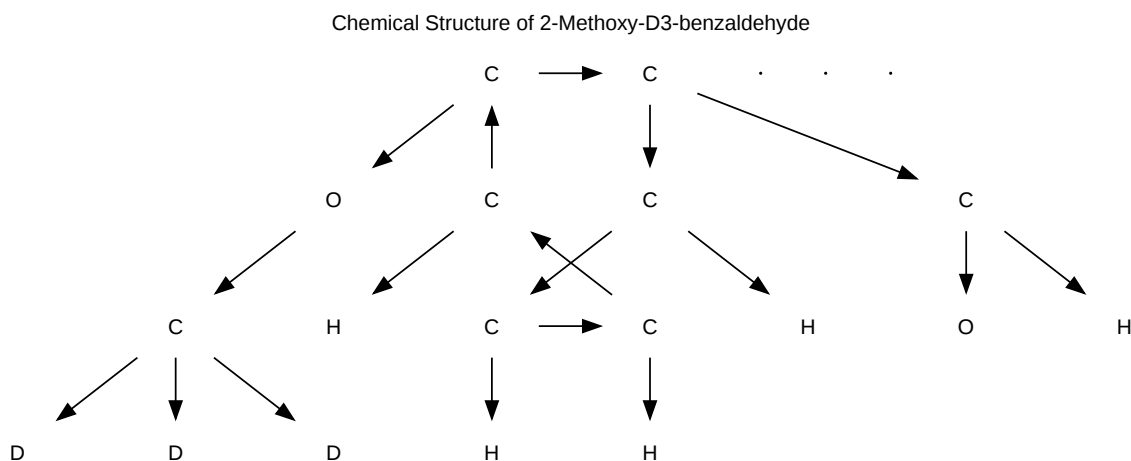
- Pharmacokinetic (ADME) Studies: Tracking the absorption, distribution, metabolism, and excretion of a drug candidate without resorting to radioactive labels.
- Metabolite Identification: Distinguishing drug-derived metabolites from endogenous compounds in mass spectrometry.

Key therapeutic areas where its non-deuterated analog is used include the synthesis of:

- Potential Anticancer Agents: Used to create stilbene and dihydrostilbene derivatives.
- ACE Inhibitors: Serves as a starting material for highly functionalized pyrrolidines, which are potent inhibitors of the angiotensin-converting enzyme.

Chemical Structure and Synthesis Pathway

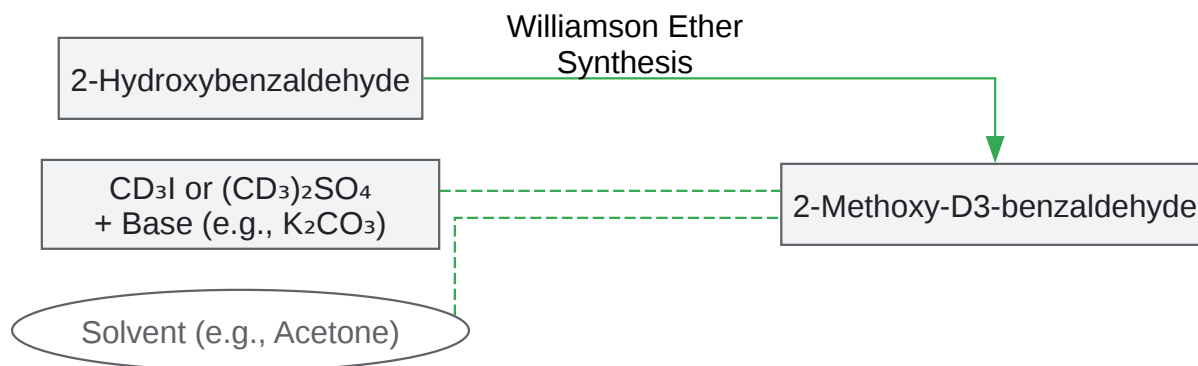
The structure of **2-Methoxy-D3-benzaldehyde** is characterized by a benzaldehyde ring with a deuterated methoxy group at the ortho position.



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Caption: Chemical structure of **2-Methoxy-D3-benzaldehyde**.

A common synthetic route to this compound involves the Williamson ether synthesis, starting from 2-hydroxybenzaldehyde and a deuterated methylating agent, such as D₃-methyl iodide or deuterated dimethyl sulfate.



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Caption: Synthetic workflow for **2-Methoxy-D3-benzaldehyde**.

Experimental Protocols

While specific published protocols detailing the use of **2-Methoxy-D3-benzaldehyde** are proprietary to the research entities using them, a representative synthetic protocol for its preparation is provided below. This method is adapted from standard Williamson ether synthesis procedures.

Objective: To synthesize **2-Methoxy-D3-benzaldehyde** from 2-hydroxybenzaldehyde.

Materials:

- 2-hydroxybenzaldehyde (1.0 eq)
- Deuterated methyl iodide (CD₃I) (1.2 eq)
- Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
- Anhydrous acetone (solvent)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxybenzaldehyde and anhydrous acetone. Stir the mixture until the solid is fully dissolved.
- **Addition of Base:** Add anhydrous potassium carbonate to the solution. The mixture will become a suspension.
- **Addition of Alkylating Agent:** Add deuterated methyl iodide (CD_3I) dropwise to the stirring suspension at room temperature.
- **Reaction:** Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the 2-hydroxybenzaldehyde spot.
- **Workup:** After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Rinse the solid with a small amount of acetone.
- **Solvent Removal:** Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

- Extraction: Dissolve the resulting residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (2x).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
- Purification: If necessary, purify the crude product by silica gel column chromatography to obtain pure **2-Methoxy-D3-benzaldehyde**.

Spectroscopic Data Interpretation

- ^1H NMR: The proton NMR spectrum is expected to be very similar to that of 2-methoxybenzaldehyde, showing characteristic signals for the aldehyde proton (~10.3 ppm) and the aromatic protons (between 7.0-7.9 ppm). The key difference is the complete absence of the sharp singlet for the methoxy protons (which typically appears around 3.9 ppm).
- ^{13}C NMR: The carbon NMR spectrum will be nearly identical to the non-deuterated standard. The signal for the deuterated methoxy carbon will appear as a multiplet with a lower intensity due to C-D coupling.
- Mass Spectrometry: The molecular ion peak (M^+) will be observed at m/z 139, which is three mass units higher than that of 2-methoxybenzaldehyde (m/z 136), confirming the incorporation of three deuterium atoms.

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